molecular formula C12H14N6O5 B11068489 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11068489
M. Wt: 322.28 g/mol
InChI Key: FOLILKPXXJUVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, nitroalkanes, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole and oxadiazole rings .

Scientific Research Applications

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and heterocyclic rings play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(TETRAHYDRO-2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H14N6O5

Molecular Weight

322.28 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H14N6O5/c19-11(13-6-8-2-1-5-22-8)12-14-9(16-23-12)7-17-4-3-10(15-17)18(20)21/h3-4,8H,1-2,5-7H2,(H,13,19)

InChI Key

FOLILKPXXJUVFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.